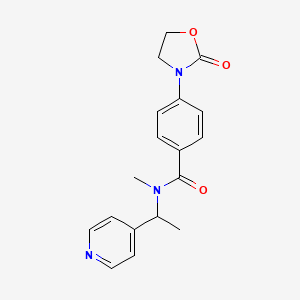
N-methyl-1-methylsulfonyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-methylsulfonyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide, commonly known as MMSP, is a chemical compound used in scientific research. It is a piperidine derivative and has been shown to have potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of MMSP is not fully understood. However, it has been suggested that MMSP may act on the peripheral and central nervous systems by modulating the activity of certain neurotransmitters. MMSP has been shown to inhibit the release of glutamate and increase the release of GABA, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
MMSP has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. Additionally, MMSP has been shown to reduce the levels of oxidative stress markers, such as MDA and NO, in animal models of oxidative stress. These effects suggest that MMSP may have potential therapeutic applications in inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using MMSP in lab experiments is its high potency and selectivity. MMSP has been found to have a high affinity for certain receptors, such as the GABA receptor, which may make it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using MMSP is its potential toxicity. MMSP has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MMSP. One potential direction is the development of MMSP derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of MMSP and its potential therapeutic applications. Finally, the toxicity of MMSP needs to be further explored to determine its safety for use in humans.
Conclusion:
In conclusion, MMSP is a piperidine derivative that has potential as a therapeutic agent in various diseases. Its anti-inflammatory, analgesic, and anticonvulsant effects make it a promising candidate for further study. However, its potential toxicity needs to be further explored to determine its safety for use in humans. The future directions for the study of MMSP include the development of derivatives with improved potency and selectivity, further studies on its mechanism of action, and exploration of its toxicity.
合成法
MMSP can be synthesized using a multistep process involving the reaction between 1-(4-pyridinyl)ethanone and N-methyl-4-piperidone, followed by the addition of methylsulfonyl chloride and N-methylmorpholine. The final product is obtained after purification using chromatography.
科学的研究の応用
MMSP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MMSP has been found to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
特性
IUPAC Name |
N-methyl-1-methylsulfonyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12(13-4-8-16-9-5-13)17(2)15(19)14-6-10-18(11-7-14)22(3,20)21/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIAOBVLWLQYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(3-fluoro-4-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7533615.png)
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)


![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)



![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)


![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)